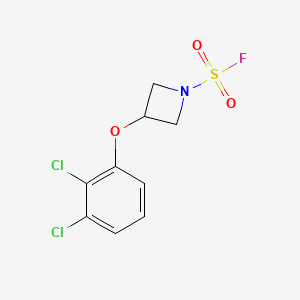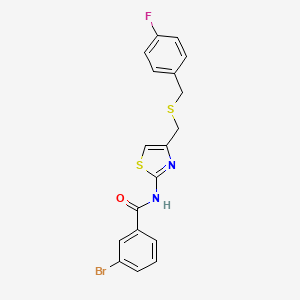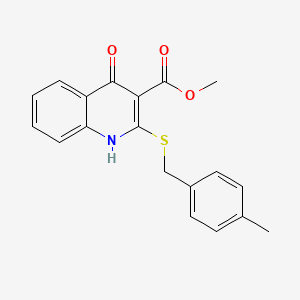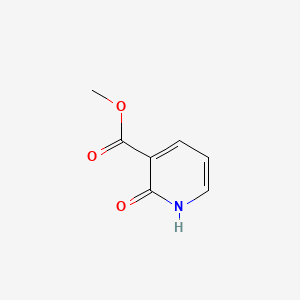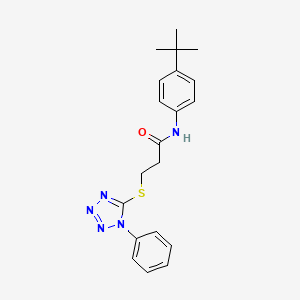
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis : N-(4-tert-butylphenyl)-related compounds have been studied for their role in coordination chemistry, particularly in the formation of dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, such as in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).
Asymmetric Synthesis of Amines : Derivatives like N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines. This methodology enables the synthesis of a wide range of amines with high enantioenrichment, which can have significant implications in medicinal chemistry and drug development (Ellman et al., 2002).
Responsive Polymers : N-(4-butyl)phenylacrylamide, a related compound, has been utilized in the synthesis of responsive associative terpolymers. These polymers exhibit unique properties in response to changes in pH, ionic strength, and urea concentration, making them useful in applications such as drug delivery systems and smart materials (McCormick et al., 1992).
Anticancer Agents : Research into functionalized amino acid derivatives including N-substituted compounds has revealed potential for designing new anticancer agents. Some compounds have shown promising cytotoxicity against human cancer cell lines, which could lead to the development of novel treatments for cancer (Kumar et al., 2009).
Polymer Synthesis and Characterization : Studies on the synthesis of new polyimides containing N-(4-tert-butylphenyl) units have shown that these materials exhibit high solubility and good thermal stability. These properties make them suitable for applications in high-performance materials (Kim et al., 2003).
Pharmacodynamics of Arylsulfonamides : Although slightly deviating from the exact compound , research on the pharmacodynamics of arylsulfonamides provides insights into their potential medicinal applications. These studies focus on the therapeutic effects and mechanisms of action of these compounds in various medical conditions (Loubatières, 1959).
Surface Coating Additives : Sulphonamide Schiff base ligands and their metal complexes, including tert-butyl and phenyl variants, have been investigated as flame retardant and antimicrobial additives in polyurethane varnish for surface coatings. This application demonstrates the potential of these compounds in materials science (El‐Wahab et al., 2020).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPYTCQQVYTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)

![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
